P–C Coupling Reactivity: Iodoarenes Outperform Bromoarenes Under Identical Microwave-Assisted Conditions
In a systematic microwave-assisted Pd(OAc)₂-catalyzed Hirao P–C coupling study with Ph₂P(O)H and (EtO)₂P(O)H reagents, the reactivity order was unequivocally established as iodobenzene > bromobenzene > phenyl trifluoromethanesulfonate, with iodobenzene achieving the highest conversion under identical conditions [1]. This reactivity hierarchy, governed by oxidative addition kinetics, means 3-iodo-n-butylbenzene will consistently outperform its 3-bromo analog in requiring lower catalyst loading, shorter reaction times, or milder temperatures to achieve comparable yields.
| Evidence Dimension | Relative reactivity in Pd-catalyzed P–C coupling |
|---|---|
| Target Compound Data | Iodobenzene: highest reactivity (established reactivity order: I > Br ≫ OTf) |
| Comparator Or Baseline | Bromobenzene: intermediate reactivity; phenyl triflate: lowest reactivity |
| Quantified Difference | Reactivity order: iodobenzene > bromobenzene > phenyl triflate (qualitative ranking confirmed across Ph₂P(O)H and (EtO)₂P(O)H substrates) |
| Conditions | MW-assisted Pd(OAc)₂-catalyzed Hirao reaction with diphenylphosphine oxide and diethyl phosphite, 120 °C |
Why This Matters
The established reactivity order enables scientists to select 3-iodo-n-butylbenzene for demanding P–C coupling reactions where bromo analogs fail or require forcing conditions, directly impacting synthetic route efficiency.
- [1] Henyecz, R.; Huszár, B.; Grenitzer, V.; Keglevich, G. A Study on the Reactivity of Monosubstituted Benzenes in the MW-Assisted Pd(OAc)₂-catalyzed Hirao Reaction with Ph₂P(O)H and (EtO)₂P(O)H Reagents. Curr. Org. Chem. 2020, 24, 1048–1054. View Source
